An In-depth Technical Guide to Ebastine N-Oxide: Structure, Properties, and Analysis
An In-depth Technical Guide to Ebastine N-Oxide: Structure, Properties, and Analysis
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction
Ebastine N-oxide is a significant molecule in the context of the second-generation antihistamine, Ebastine. It is recognized primarily as a metabolite formed through oxidative processes in the body and as a specified impurity in the synthesis of the active pharmaceutical ingredient (API)[1]. A thorough understanding of its chemical and physical properties, synthesis, and analytical characterization is paramount for researchers in drug metabolism, pharmacokinetics, and for professionals in pharmaceutical quality control and drug development. This guide provides a comprehensive technical overview of Ebastine N-oxide, synthesizing available data with expert insights to facilitate its study and control.
Part 1: Chemical Structure and Physicochemical Properties
A clear understanding of the molecular architecture and physical characteristics of Ebastine N-oxide is fundamental to any scientific investigation.
Chemical Structure
The chemical structure of Ebastine N-oxide is derived from the parent drug, Ebastine, through the oxidation of the tertiary nitrogen atom within the piperidine ring. This introduces a coordinate covalent bond between the nitrogen and an oxygen atom.
IUPAC Name: 4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one[1][2][3].
Chemical Formula: C₃₂H₃₉NO₃[2][4].
Molecular Weight: 485.66 g/mol [4].
The introduction of the N-oxide functional group significantly alters the electronic and steric properties of the piperidine ring compared to Ebastine, which can influence its biological activity, metabolism, and analytical behavior.
Physicochemical Properties
While extensive experimental data for the physicochemical properties of isolated Ebastine N-oxide is not widely published, we can infer certain characteristics based on its structure and data for the parent compound, Ebastine. The data presented below is a combination of information from various sources and computed properties.
| Property | Value/Information | Source |
| Molecular Formula | C₃₂H₃₉NO₃ | [2][4] |
| Molecular Weight | 485.66 g/mol | [4] |
| CAS Number | 1256285-71-8 | [3][4] |
| Appearance | Likely a white to off-white solid. | Inferred |
| Melting Point | Not experimentally determined in available literature. | - |
| Solubility | Expected to have increased water solubility compared to Ebastine due to the polar N-oxide group. Ebastine is practically insoluble in water. | Inferred |
| pKa | Not experimentally determined. The N-oxide is a weaker base than the parent tertiary amine. | Inferred |
Part 2: Synthesis and Metabolism
The formation of Ebastine N-oxide can occur through both synthetic chemical reactions and biological metabolism.
Chemical Synthesis
The most direct and documented method for the laboratory synthesis of Ebastine N-oxide is through the oxidation of Ebastine[1].
Reaction Principle: The tertiary amine of the piperidine ring in Ebastine acts as a nucleophile and attacks an oxidizing agent, leading to the formation of the N-oxide.
Common Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a frequently used and effective oxidizing agent for this transformation[1].
General Synthetic Protocol:
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Dissolution: Dissolve Ebastine in a suitable organic solvent (e.g., methanol, acetone).
-
Oxidation: Add hydrogen peroxide (typically a 30% aqueous solution) to the solution of Ebastine. The reaction may be catalyzed by the addition of a small amount of acetic acid.
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically subjected to a work-up procedure to remove excess oxidizing agent and by-products. This may involve quenching with a reducing agent (e.g., sodium metabisulfite) and extraction.
-
Purification: The crude Ebastine N-oxide is then purified, commonly by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Metabolism
In vivo, Ebastine undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Ebastine N-oxide is one of the metabolites formed through this pathway.
Key Enzymes: Studies have identified that CYP2J2 and to a lesser extent, CYP3A4, are the primary enzymes responsible for the oxidation of Ebastine to its various metabolites, including the N-oxide[1].
The metabolic conversion of Ebastine also leads to other significant metabolites, such as carebastine, which is the major active metabolite. The formation of Ebastine N-oxide is a competing pathway.
Part 3: Analytical Characterization
Robust analytical methods are essential for the identification, quantification, and quality control of Ebastine N-oxide.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the techniques of choice for the separation and quantification of Ebastine N-oxide from Ebastine and other related impurities.
Typical HPLC/UHPLC System:
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Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. Gradient elution is often necessary to achieve optimal separation of all related substances.
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Detection: UV detection is suitable for routine analysis, with a detection wavelength typically set around 210-220 nm.
Example HPLC Method for Ebastine and Impurities: A stability-indicating HPLC method for Ebastine and its degradation products, which would include the N-oxide, has been described. The separation was achieved on a C18 column using a mobile phase of acetonitrile and 0.5% phosphoric acid (68:32 v/v) with detection at 254 nm.
Experimental Protocol: HPLC Analysis of Ebastine N-Oxide (as an impurity)
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Standard Preparation: Prepare a standard solution of Ebastine N-oxide of a known concentration in the mobile phase.
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Sample Preparation: Dissolve the Ebastine drug substance or product in the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 210 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Quantification: Identify the Ebastine N-oxide peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of Ebastine N-oxide using the peak area and the calibration curve generated from the standard solutions.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the unequivocal structural elucidation and confirmation of Ebastine N-oxide.
3.2.1. Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of Ebastine N-oxide.
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Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), Ebastine N-oxide is expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton (485.66 + 1.0078 = 486.67).
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Fragmentation Pattern: A characteristic fragmentation of N-oxides in MS/MS is the neutral loss of an oxygen atom (16 Da), which would result in a fragment ion corresponding to the protonated parent amine (Ebastine) at m/z 470. Further fragmentation would likely follow the pathways of Ebastine itself.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are the most definitive methods for the structural confirmation of Ebastine N-oxide. While specific spectral data is not readily available in the public domain, the expected shifts can be predicted based on the known effects of N-oxidation on the chemical shifts of neighboring protons and carbons.
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¹H NMR: Protons on the carbons alpha to the N-oxide group (i.e., the methylene groups of the piperidine ring) are expected to be significantly deshielded and shift downfield compared to their positions in the spectrum of Ebastine.
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¹³C NMR: Similarly, the carbon atoms alpha to the N-oxide group will experience a downfield shift, while the gamma carbons may show a slight upfield shift.
3.2.3. Infrared (IR) Spectroscopy IR spectroscopy can provide evidence for the presence of the N-oxide functional group.
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Characteristic Absorption: The N-O stretching vibration in tertiary amine N-oxides typically appears as a strong band in the region of 950-970 cm⁻¹. The spectrum would also retain the characteristic absorptions of the parent Ebastine molecule, such as the carbonyl (C=O) stretch of the butyrophenone moiety (around 1680 cm⁻¹) and the C-O-C stretch of the ether linkage.
Part 4: Pharmacological Significance
Ebastine N-oxide, being a metabolite of Ebastine, is expected to have some pharmacological activity. While detailed studies on the specific activity of the isolated N-oxide are limited, it is generally understood that it retains antihistaminic properties[1]. The polarity of the N-oxide group may, however, affect its ability to cross the blood-brain barrier, potentially leading to a different side-effect profile compared to the parent drug. Its formation and clearance are important considerations in understanding the overall pharmacokinetic and pharmacodynamic profile of Ebastine.
Conclusion
Ebastine N-oxide is a molecule of significant interest in the pharmaceutical sciences, playing a dual role as a metabolite and a process-related impurity of the widely used antihistamine, Ebastine. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization. While some specific experimental data, such as a definitive melting point and detailed NMR and IR spectra, are not widely published, this guide offers a framework for researchers to approach the study of this compound. The provided protocols and workflows for synthesis and analysis, combined with the theoretical understanding of its spectroscopic behavior, serve as a valuable resource for drug development professionals and researchers in the field. A thorough characterization of Ebastine N-oxide is crucial for ensuring the quality, safety, and efficacy of Ebastine-containing pharmaceutical products.
References
-
A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry - PubMed. (2015, March 25). (URL: [Link])
-
A novel UV Degradation Product of Ebastine: Isolation and Characterization using Q-TOF, NMR, IR and Computational chemistry | Request PDF - ResearchGate. (URL: [Link])
-
Supplementary data - EPIC. (URL: [Link] EPIC/ci600085a_s.pdf)
-
A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. | Semantic Scholar. (URL: [Link])
-
Stability indicating hplc method for antihistamine drug ebastine along with degradation kinetic study | International Journal of Current Advanced Research. (URL: [Link])
- CN104101663A - Method for testing ebastine-related substances by high performance liquid chromatography - Google P
-
Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine in the - Molnar Institute. (URL: [Link])
-
Determination of Ebastine in Pharmaceutical Formulations by HPLC - PMC - NIH. (URL: [Link])
-
Improvement of solubility and dissolution of ebastine by fabricating phosphatidylcholine/ bile salt bilosomes - PubMed. (URL: [Link])
-
(PDF) A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine - ResearchGate. (URL: [Link])
-
Ebastine N-Oxide | C32H39NO3 | CID 129318590 - PubChem - NIH. (URL: [Link])
-
RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. (URL: [Link])
-
Determination of Ebastine in Pharmaceutical Formulations by HPLC - ResearchGate. (URL: [Link])
-
Application of the proposed method for the analysis of ebastine in pure form - ResearchGate. (URL: [Link])
-
Solubility and Dissolution Enhancement of Ebastine by Surface Solid Dispersion Technique - SciSpace. (URL: [Link])
-
The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed. (URL: [Link])
-
Article - Solubility and Dissolution Enhancement of Ebastine by Surface Solid Dispersion Technique - Digital Repository. (URL: [Link])
- WO2012076919A1 - Process of preparing ebastine - Google P
-
Ebastine | C32H39NO2 | CID 3191 - PubChem - NIH. (URL: [Link])
-
Ebastine. (URL: [Link])
-
Synthesis and structure of azelastine-N-oxides | Request PDF - ResearchGate. (URL: [Link])
-
Behavior of N -oxide derivatives in atmospheric pressure ionization mass spectrometry | Request PDF - ResearchGate. (URL: [Link])
- CN105687128A - Ebastine oral liquid preparation and preparation method thereof - Google P
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. (URL: [Link])
-
Beyond absorption: online photoreactor mass spectrometry assessment of new acylphosphine oxide photoinitiators - PMC - NIH. (URL: [Link])
-
Spectrophotometric Determination of Some Non-Sedating Antihistamines Using Erythrosine B - ResearchGate. (URL: [Link])
-
IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation - PMC - NIH. (URL: [Link])
-
Infrared spectra of various metal oxides in the region of 2 to 26 microns. (URL: [Link])
-
Spectroscopic line parameters of NO, NO2, and N2O for the HITEMP database - University College London. (URL: [Link])
-
Infrared action spectroscopy of nitrous oxide on cationic gold and cobalt clusters. (URL: [Link])
Figure 1. Chemical structures of Ebastine and its corresponding N-oxide.
